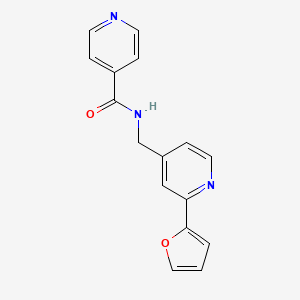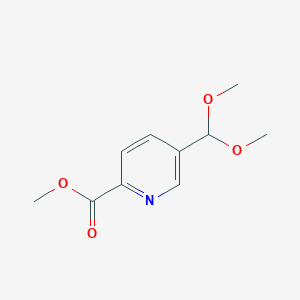
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate
Descripción general
Descripción
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate (MDMPC) is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. It is a pyridine derivative that has been synthesized using various methods, and has been found to have interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate serves as an intermediate in the synthesis of complex molecules. Its reactivity has been exploited in various chemical transformations, such as the synthesis of the central 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine skeleton of macrocyclic antibiotics like GE 2270 A, showcasing its utility in constructing molecules with significant antibiotic properties (Okumura et al., 1998). Additionally, it is used in the preparation of substituted pyridines through regiocontrolled [4 + 2] cycloadditions, indicating its versatility in synthesizing pyridine derivatives for further chemical studies (Danheiser et al., 2003).
Material Science and Ligand Design
In material science, methyl 5-(dimethoxymethyl)pyridine-2-carboxylate has been utilized in the design of new ligands for metal coordination complexes. For instance, its conversion into methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate showcases the potential to form unsymmetrical diamide ligands that can coordinate with metals, offering pathways for the development of novel materials (Napitupulu et al., 2006).
Liquid Crystal Research
Research into liquid crystals has benefited from derivatives of methyl 5-(dimethoxymethyl)pyridine-2-carboxylate. Specifically, the synthesis and mesomorphic property investigation of a pyridine-based compound, highlighting its potential applications in supercapacitors and electronic devices, demonstrates the chemical's relevance in advancing materials with unique electronic properties (Karanlık et al., 2019).
Synthesis of Functionalized Molecules
The compound's utility extends to the synthesis of highly functionalized molecules, such as alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for creating diverse pyridin-3-ylisoxazoles. This emphasizes its role in generating new chemical entities that could have applications in drug development and other areas of chemistry (Ruano et al., 2005).
Antiviral Research
In antiviral research, derivatives of methyl 5-(dimethoxymethyl)pyridine-2-carboxylate have been explored for their potential in HIV-1 integrase strand transfer inhibitors (INSTIs), underscoring the compound's significance in the development of new antiviral therapies. The methodology for synthesizing bicyclic carbamoyl pyridones from this compound illustrates its applicability in crafting molecules with potential therapeutic value (Mahajan et al., 2023).
Propiedades
IUPAC Name |
methyl 5-(dimethoxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-9(12)8-5-4-7(6-11-8)10(14-2)15-3/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFUIEBNXZAMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CN=C(C=C1)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate | |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

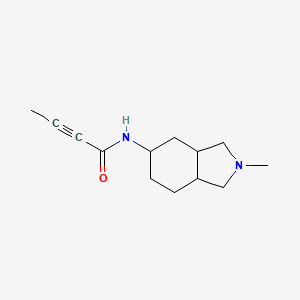



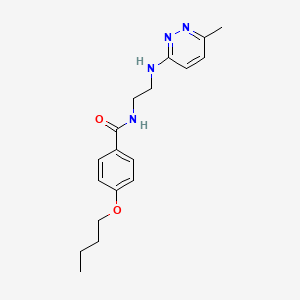

![2-(4-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2539350.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2539351.png)
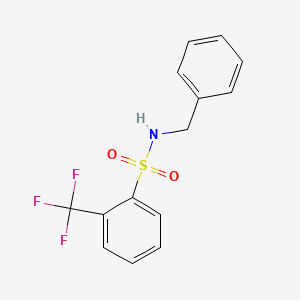
![2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2539354.png)
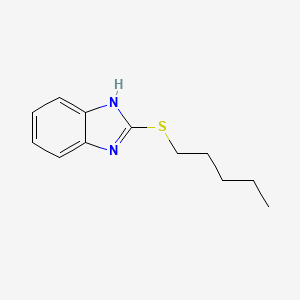
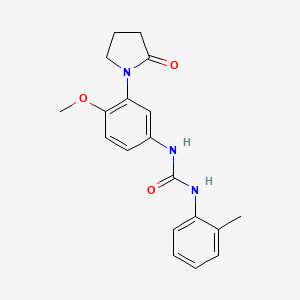
![7-(indoline-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2539358.png)
